N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide is a complex organic compound belonging to the class of isoindoline derivatives. This compound is characterized by its unique structural features, which include a brominated isoindole moiety and a chlorophenyl ether group. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
This compound is synthesized through various chemical methods, which involve specific reagents and conditions to achieve the desired product. It is primarily utilized in research settings and is not intended for human or veterinary use.
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide can be classified as:
The synthesis of N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and time to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques (e.g., recrystallization, chromatography) is essential for isolating the desired compound.
The molecular formula for N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide is C17H12BrClN2O3. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C17H12BrClN2O3 |
| Molecular Weight | 452.1 g/mol |
| IUPAC Name | N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
| InChI | InChI=1S/C17H12BrClN2O3/c1-10(22)20(13-5-2-11(18)3-6-13)9-21-16(23)14... |
| Canonical SMILES | CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
The compound can participate in various chemical reactions:
The specific reaction conditions (temperature, solvent, catalysts) must be optimized for each type of reaction to achieve desired outcomes efficiently.
The mechanism of action for N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide involves:
The physical properties include:
Key chemical properties encompass:
The stability and reactivity can be influenced by environmental factors such as pH and temperature, necessitating careful handling during experimentation.
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study and exploration in various fields of science.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: